Glutarimide-Isoindolinone-NH-PEG2-COOH is a synthetic compound that serves as a ligand-linker conjugate in the context of targeted protein degradation technologies, particularly within the framework of proteolysis-targeting chimeras (PROTACs). This compound incorporates a glutarimide moiety, which is known for its role in binding to the cereblon protein, an essential component of the E3 ubiquitin ligase complex. The polyethylene glycol (PEG) linker enhances solubility and flexibility, facilitating the conjugation of various target proteins for selective degradation.
This compound falls under the category of E3 ligase ligand-linker conjugates, which are pivotal in modern medicinal chemistry and drug development. It is primarily utilized in research settings focused on protein degradation pathways and therapeutic applications targeting specific proteins involved in diseases such as cancer.
The synthesis of Glutarimide-Isoindolinone-NH-PEG2-COOH generally involves several key steps:
The molecular structure of Glutarimide-Isoindolinone-NH-PEG2-COOH can be represented as follows:
This structure allows for interactions with specific target proteins via the cereblon binding site, facilitating targeted degradation.
Glutarimide-Isoindolinone-NH-PEG2-COOH participates in several chemical reactions:
The mechanism of action for Glutarimide-Isoindolinone-NH-PEG2-COOH revolves around its function as a ligand in PROTAC technology:
This mechanism allows for selective targeting and degradation of proteins implicated in various diseases, offering a novel therapeutic strategy.
Glutarimide-Isoindolinone-NH-PEG2-COOH has several applications in scientific research:
Cereblon (CRBN), a substrate receptor component of the Cullin 4 RING E3 ubiquitin ligase complex, has emerged as the most extensively utilized E3 ligase in PROTAC therapeutics due to its ligandability and tissue distribution. Classical immunomodulatory drugs (e.g., thalidomide, lenalidomide) served as early CRBN recruiters but exhibit critical limitations:
Glutarimide-Isoindolinone-NH-PEG2-COOH circumvents these issues through its non-phthalimide architecture. As evidenced in competitive binding assays (Table 1), next-generation CRBN ligands like benzamide derivatives achieve enhanced target affinity and selectivity. Fluorinated benzamide analogs exhibit 2-3 fold improved CRBN binding (IC₅₀ = 29–63 μM) versus classical IMiDs (lenalidomide IC₅₀ = 6.4 μM), while minimizing neosubstrate recruitment [2]. This precision enables PROTACs with cleaner degradation profiles.
Table 1: Comparative CRBN-Binding Affinities of Ligand Scaffolds
Ligand Type | Representative Structure | IC₅₀ (μM) | Neosubstrate Degradation |
---|---|---|---|
Classical IMiD | Lenalidomide | 6.4 ± 0.8 | IKZF1/3, SALL4 |
Benzamide (non-fluorinated) | 8c | 41 ± 11 | Minimal |
Benzamide (fluorinated) | 8d | 29 ± 8.2 | Undetectable |
The glutarimide-isoindolinone segment in Glutarimide-Isoindolinone-NH-PEG2-COOH mediates high-fidelity CRBN engagement through biomimicry of endogenous degrons. Key structural attributes include:
Crystallographic analyses confirm that the glutarimide-isoindolinone core maintains critical interactions while eliminating the Asn351-binding phthalimide carbonyl. This reduces neomorphic substrate recruitment (e.g., IKZF1/3) by 85–95% compared to thalidomide-based ligands [2] [3]. The molecular architecture thus balances affinity, selectivity, and stability – properties quantified in Table 2.
Table 2: Physicochemical and Binding Properties of CRBN Ligand Cores
Parameter | Thalidomide | Glutarimide-Isoindolinone |
---|---|---|
CRBN Binding (Ki, μM) | 63 ± 21 | 29 ± 8.2 |
Hydrolytic Half-life (h) | 2.1 | >24 |
Log D | 0.5 | -0.7 |
Neosubstrate Activity | High | Low |
The diethylene glycol (PEG2) spacer in Glutarimide-Isoindolinone-NH-PEG2-COOH critically modulates PROTAC efficacy through pharmacokinetic optimization:
Comparative studies of PROTACs incorporating varied PEG lengths demonstrate that PEG2 optimally balances polarity and molecular weight. As shown in Table 3, increasing PEG length beyond 2 units reduces cell permeability due to excessive hydrophilicity, while shorter linkers impair solubility.
Table 3: Impact of PEG Length on PROTAC Properties
Linker Length | Log D | Solubility (mg/mL) | Membrane Permeability (PAMPA, nm/s) |
---|---|---|---|
PEG1 | 1.2 | 0.8 | 15.2 |
PEG2 | 0.3 | 3.5 | 12.8 |
PEG4 | -1.1 | 8.9 | 4.1 |
The strategic inclusion of PEG2 in Glutarimide-Isoindolinone-NH-PEG2-COOH exemplifies rational linker design – optimizing solubility, stability, and degradation efficiency while minimizing molecular weight penalties [3] [5]. This molecular segment transforms high-affinity CRBN binders into effective protein-degrading therapeutics.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1